molecular formula C17H14N2O6 B13986845 (1-Phenylcyclobutyl) 3,5-dinitrobenzoate CAS No. 18592-80-8

(1-Phenylcyclobutyl) 3,5-dinitrobenzoate

Cat. No.: B13986845
CAS No.: 18592-80-8
M. Wt: 342.30 g/mol
InChI Key: MFGITMZHASGRQN-UHFFFAOYSA-N
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Description

(1-Phenylcyclobutyl) 3,5-dinitrobenzoate is an organic compound that combines a phenylcyclobutyl group with a 3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylcyclobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylcyclobutyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents (e.g., Br₂) for halogenation.

Major Products Formed

    Hydrolysis: 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.

    Reduction: 3,5-diaminobenzoate derivatives.

    Substitution: Various substituted phenylcyclobutyl 3,5-dinitrobenzoates.

Scientific Research Applications

(1-Phenylcyclobutyl) 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can disrupt cellular processes. Additionally, the phenylcyclobutyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenylcyclobutyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

18592-80-8

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

(1-phenylcyclobutyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C17H14N2O6/c20-16(12-9-14(18(21)22)11-15(10-12)19(23)24)25-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2

InChI Key

MFGITMZHASGRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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